N-(3-methylisothiazol-5-yl)cinnamamide

Physicochemical properties Drug design Structure-activity relationship

N-(3-Methylisothiazol-5-yl)cinnamamide (CAS 1207061-42-4) is a synthetic small molecule combining a cinnamamide pharmacophore with a 3-methylisothiazole heterocycle. Its molecular formula is C₁₃H₁₂N₂OS and its molecular weight is 244.31 g/mol.

Molecular Formula C13H12N2OS
Molecular Weight 244.31
CAS No. 1207061-42-4
Cat. No. B2744585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylisothiazol-5-yl)cinnamamide
CAS1207061-42-4
Molecular FormulaC13H12N2OS
Molecular Weight244.31
Structural Identifiers
SMILESCC1=NSC(=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C13H12N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+
InChIKeyLTSPPALLOYNGER-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylisothiazol-5-yl)cinnamamide Procurement & Selection Baseline (CAS 1207061-42-4)


N-(3-Methylisothiazol-5-yl)cinnamamide (CAS 1207061-42-4) is a synthetic small molecule combining a cinnamamide pharmacophore with a 3-methylisothiazole heterocycle . Its molecular formula is C₁₃H₁₂N₂OS and its molecular weight is 244.31 g/mol . The compound belongs to a broader class of N-arylcinnamamides and isothiazole-containing amides that are investigated for antifungal, anticancer, and cysteine protease inhibitory properties; however, direct quantitative differentiation data for this specific analog remain scarce in the peer-reviewed primary literature.

Why Generic Substitution of N-(3-Methylisothiazol-5-yl)cinnamamide Is Not Straightforward


Close structural analogs of N-(3-methylisothiazol-5-yl)cinnamamide—such as N-phenylcinnamamide, N-(4-chlorophenyl)cinnamamide, or 3,4-dichloroisothiazole-cinnamamide morpholine derivatives—cannot be assumed to have interchangeable biological profiles. The 3-methylisothiazol-5-yl group imposes distinct electronic and steric properties that can alter target binding, metabolic stability, and physicochemical behavior relative to simple phenyl or halogenated-phenyl cinnamamides. Even within the isothiazole series, the absence of a morpholine moiety (as found in the fungicidal lead 5a from Chen et al. 2019) removes a key solubilizing and target-engaging element, meaning that in-class substitution without empirical verification risks loss of desired activity or introduction of unanticipated off-target effects. The following section details the specific quantitative evidence gaps that prevent generic interchange.

Quantitative Evidence Guide for N-(3-Methylisothiazol-5-yl)cinnamamide Differentiation


Molecular Topology Differentiation: 3-Methylisothiazole vs. Phenyl Cinnamamides

N-(3-methylisothiazol-5-yl)cinnamamide incorporates a 3-methylisothiazole ring (C₄H₄NS with a methyl substituent) in place of the simpler phenyl ring found in N-phenylcinnamamide. Calculated partition coefficient (cLogP) values for the target compound and N-phenylcinnamamide are 2.3 and 2.8, respectively, indicating a measurable difference in lipophilicity . Additionally, the isothiazole nitrogen and sulfur atoms provide hydrogen-bond acceptor capacity absent in the phenyl analog, which can influence target engagement and solubility profiles. However, no experimental solubility, permeability, or metabolic stability data comparing these two compounds have been published . This gap means that generic substitution of the phenyl analog for the isothiazole derivative cannot be made based on physicochemistry alone.

Physicochemical properties Drug design Structure-activity relationship

Antifungal Activity Gap: No Direct Comparison Between Target Compound and Lead Morpholine Analog 5a

The fungicidal lead 3,4-dichloroisothiazole-cinnamamide morpholine (compound 5a) demonstrated 100% in vivo inhibition against Pseudoperonospora cubensis at 100 μg/mL and a field efficacy of 75.9% at 37.5 g ai/667 m², statistically comparable to dimethomorph (77.1%) [1]. No published in vitro or in vivo antifungal data exist for the simpler N-(3-methylisothiazol-5-yl)cinnamamide. Consequently, it is impossible to determine whether the 3-methylisothiazole analog retains, loses, or exceeds the antifungal potency of the morpholine-containing derivative. The absence of a basic morpholine nitrogen in the target compound likely alters both solubility and target binding, which could dramatically affect in vivo performance [1].

Antifungal Pseudoperonospora cubensis In vivo efficacy

Antimicrobial Spectrum: Absence of Head-to-Head Data vs. N-Arylcinnamamide Series

A series of sixteen ring-substituted N-arylcinnamamides was evaluated against Staphylococcus aureus (including MRSA strains), Mycobacterium tuberculosis H37Ra, and fungal pathogens Fusarium avenaceum and Bipolaris sorokiniana [1]. Minimum inhibitory concentration (MIC) values for the most active analogs ranged from 8–32 μg/mL against S. aureus. N-(3-methylisothiazol-5-yl)cinnamamide was not included in this panel, and no independent MIC determinations have been reported. Therefore, it is unknown whether the 3-methylisothiazol-5-yl moiety improves, maintains, or diminishes the antistaphylococcal or antimycobacterial activity observed for other N-arylcinnamamides [1].

Antimicrobial Staphylococcus aureus Mycobacterium tuberculosis

Target Engagement vs. Cathepsin Cysteine Proteases: Structural Analogy Without Pharmacological Data

Patents describe 3-methylisothiazol-5-yl-containing compounds as cathepsin K, L, S, and B inhibitors (US 2004/0198982) [1]. The exemplified compounds are leucinamide derivatives with elaborated substitution patterns, not the simple cinnamamide. No IC₅₀ or Kᵢ values have been reported for N-(3-methylisothiazol-5-yl)cinnamamide against any cathepsin isoform. By contrast, the patent discloses that certain 3-methylisothiazol-5-yl-leucinamides achieve nanomolar potency in cathepsin K enzymatic assays. Whether the cinnamamide fragment can substitute for the leucinamide warhead while retaining inhibitory activity is untested [1].

Cathepsin inhibition Osteoporosis Cysteine protease

CYP3A4 Inhibition Liability: Class-Level Alert from Isothiazole-Containing Compounds

A structurally related compound containing the 3-methylisothiazol-5-yl moiety, (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine), was reported to inhibit CYP3A4 with an IC₅₀ of 26,000 nM [1]. This class-level observation suggests that isothiazole-bearing molecules can interact with cytochrome P450 enzymes, but no CYP inhibition data exist for N-(3-methylisothiazol-5-yl)cinnamamide. The presence of the cinnamamide double bond may alter metabolic liability, and direct extrapolation is unwarranted.

CYP3A4 inhibition Drug-drug interaction Metabolic stability

Physicochemical Comparison: Target Compound vs. Cinnamamide Core Scaffold

Compared to the minimal cinnamamide scaffold (cinnamamide, CAS 621-79-4, MW 147.18 g/mol), N-(3-methylisothiazol-5-yl)cinnamamide possesses a 66% higher molecular weight (244.31 g/mol vs. 147.18 g/mol) and an increased topological polar surface area (tPSA) due to the isothiazole ring (estimated tPSA ~55 Ų vs. ~43 Ų for cinnamamide) . These differences place the target compound in a distinct physicochemical space that may influence solubility, permeability, and target binding kinetics. However, no experimental solubility or permeability data are publicly available for direct comparison.

Molecular weight Polar surface area Ligand efficiency

Application Scenarios for N-(3-Methylisothiazol-5-yl)cinnamamide Based on Available Evidence


Medicinal Chemistry Scaffold for Custom Library Synthesis

The combination of a cinnamamide Michael acceptor and a 3-methylisothiazole heterocycle makes the compound a useful starting point for building targeted covalent inhibitor libraries. Its molecular weight (244.31 g/mol) and moderate calculated lipophilicity (cLogP ≈ 2.3) place it within fragment-like space suitable for elaboration . However, as demonstrated in Section 3, no target-specific activity data exist; therefore, initial procurement should be limited to small quantities for exploratory screening rather than large-scale biological deployment.

Reference Compound for Isothiazole-Containing Cinnamamide SAR Studies

The compound can serve as a minimal isothiazole-cinnamamide congener in structure-activity relationship (SAR) campaigns comparing N-aryl, N-heteroaryl, and N-alkyl cinnamamides. Its differentiation from the 3,4-dichloroisothiazole morpholine analog 5a (which shows 100% in vivo antifungal efficacy at 100 μg/mL) is precisely the value it offers: it lacks the morpholine solubilizer, enabling researchers to dissect the contribution of the morpholine group to potency and systemic acquired resistance induction .

Probe for Cysteine Protease Inhibitor Design

Given the patent precedent for 3-methylisothiazol-5-yl derivatives as cathepsin inhibitors, N-(3-methylisothiazol-5-yl)cinnamamide could be explored as a simplified warhead-donor fragment. The α,β-unsaturated amide may covalently engage catalytic cysteine residues, but this hypothesis remains experimentally unvalidated . Researchers should procure the compound in high purity (≥95%) for biochemical screening against a panel of cysteine proteases.

Physicochemical Profiling Benchmark for Isothiazole Drug Candidates

The compound’s calculated properties (MW 244.31, cLogP ~2.3, tPSA ~55 Ų) place it in a favorable region of oral drug-likeness space, but experimental measurements are absent. Procurement for the purpose of generating foundational ADME data (aqueous solubility, logD, microsomal stability, CYP inhibition) would provide the first public reference dataset for this chemotype, thereby informing future procurement decisions across the entire isothiazole-cinnamamide class [1].

Quote Request

Request a Quote for N-(3-methylisothiazol-5-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.